Ethyl 2,2-difluoro-2-phenylacetate
Overview
Description
Ethyl 2,2-difluoro-2-phenylacetate is an organic compound with the molecular formula C10H10F2O2. It is a colorless liquid that is used in various chemical synthesis processes. The compound is characterized by the presence of two fluorine atoms attached to the alpha carbon of the phenylacetate group, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 2,2-difluoro-2-phenylacetate is a compound used in organic synthesis It is known to be used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds.
Mode of Action
The mode of action of this compound involves its interaction with other organic compounds in a chemical reaction. For instance, it can undergo a reaction with phenylethanol and fluorine gas to produce 2-phenyl-2-fluoroethanol, which then reacts with acetic anhydride to yield the desired product .
Biochemical Pathways
As a reagent in organic synthesis, it is involved in various chemical reactions that lead to the formation of new compounds .
Result of Action
The result of the action of this compound is the formation of new organic compounds through chemical reactions . The exact molecular and cellular effects depend on the specific reaction and the compounds involved.
Biochemical Analysis
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-difluoro-2-phenylacetate can be synthesized through several methods. One common approach involves the reaction of ethyl phenylacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, a ruthenium-catalyzed hydrogenation process can be employed, where the reaction is carried out in a batch autoclave with sodium methoxide as a base .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-difluoro-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 2,2-difluoro-2-phenylacetic acid.
Reduction: Formation of 2,2-difluoro-2-phenylethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Ethyl phenylacetate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-2-phenylacetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
2,2-Difluoro-2-phenylethanol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness: Ethyl 2,2-difluoro-2-phenylacetate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMSDCHUELUJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442729 | |
Record name | ethyl 2,2-difluoro-2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248-46-6 | |
Record name | ethyl 2,2-difluoro-2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2,2-difluoro-2-phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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